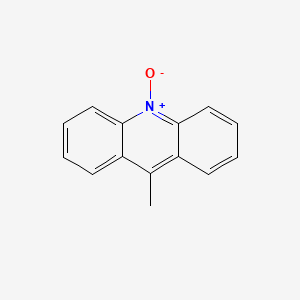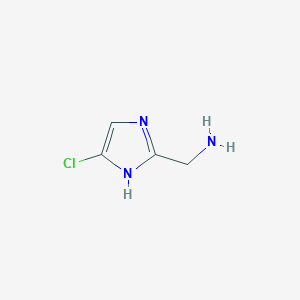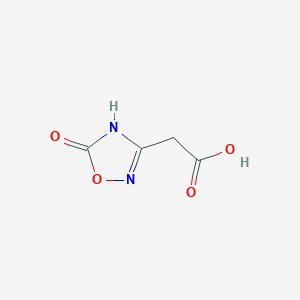
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid is a heterocyclic compound that contains an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid typically involves the cyclization of hydrazides with carbon dioxide. One common method involves the reaction of hydrazides with carbon dioxide in the presence of a base, such as triethylamine, to form the oxadiazole ring . The reaction conditions often require refluxing in a suitable solvent like tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups onto the oxadiazole ring .
Aplicaciones Científicas De Investigación
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole compound with similar chemical properties.
1,3,4-Oxadiazole: Another oxadiazole isomer with different reactivity and applications.
2-(4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetic acid: A derivative with additional functional groups that modify its properties.
Uniqueness
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid is unique due to its specific ring structure and the presence of the acetic acid moiety.
Propiedades
Número CAS |
64634-30-6 |
|---|---|
Fórmula molecular |
C4H4N2O4 |
Peso molecular |
144.09 g/mol |
Nombre IUPAC |
2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O4/c7-3(8)1-2-5-4(9)10-6-2/h1H2,(H,7,8)(H,5,6,9) |
Clave InChI |
ZHTASSDRQKMHOB-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NOC(=O)N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





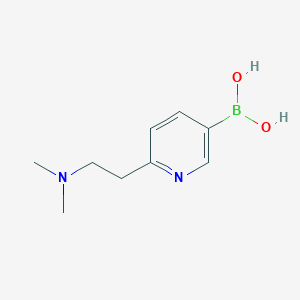
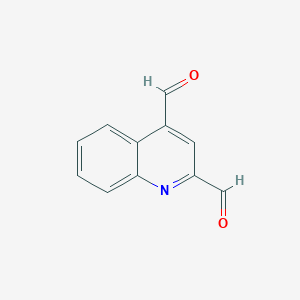


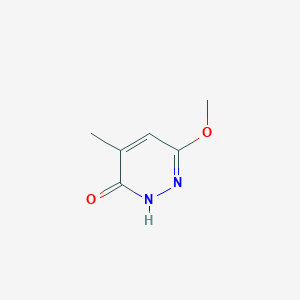
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)



